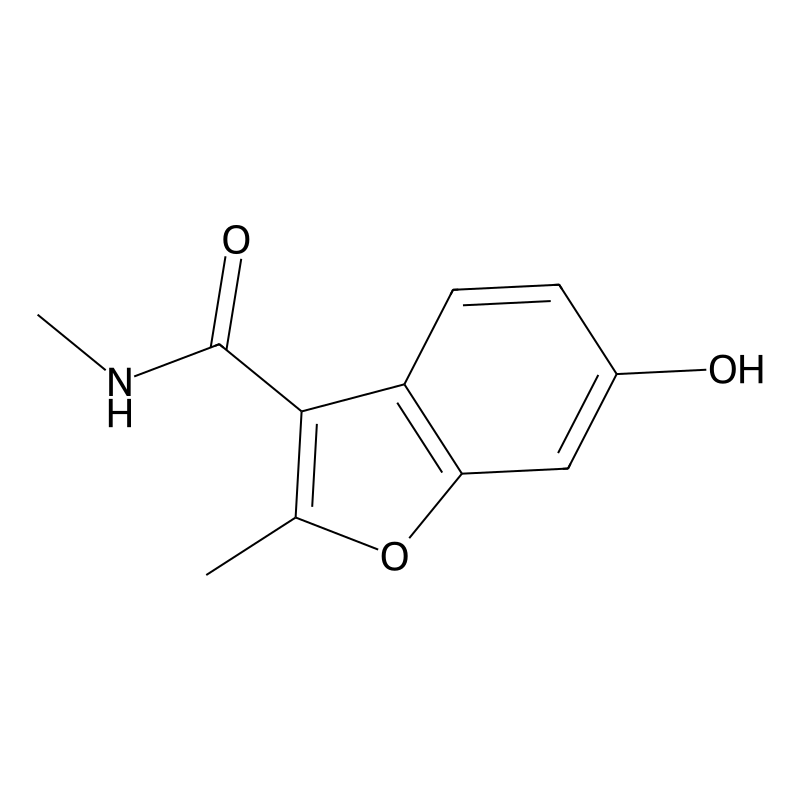

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide has the chemical formula C₁₁H₁₁NO₃ and a molecular weight of 205.22 g/mol. This compound features a benzofuran core with a hydroxyl group at the 6-position and a carboxamide functional group at the 3-position. Its structure contributes to its unique chemical properties and potential applications in various fields .

Chemical Building Block

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a well-defined organic molecule with the Chemical Abstracts Service (CAS) number 638217-08-0. Due to its specific structure, it functions as a chemical building block in the synthesis of more complex molecules.

Synthetic Applications

Researchers use 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide as a reactant in various organic reactions. Some examples include:

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide exhibits notable biological activities, particularly as an enzyme inhibitor. It has been studied for its potential roles in inhibiting specific enzymes that are crucial in various biochemical pathways . This property makes it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide can be achieved through several methods:

- Direct Synthesis: One common method involves the reaction of appropriate benzofuran derivatives with carboxylic acids under controlled conditions.

- Using Reagents: The synthesis can also be facilitated by using specific reagents like sodium salts or bases to promote the desired reactions at elevated temperatures .

- Alternative Routes: Other synthetic routes may involve multi-step processes where intermediates are formed and subsequently converted to the final product .

The applications of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide span various fields:

- Pharmaceuticals: Due to its enzyme-inhibiting properties, it is being explored as a potential drug candidate for various diseases.

- Chemical Research: Its unique structure makes it valuable for studies in organic synthesis and medicinal chemistry.

- Biochemical Studies: It serves as a tool for investigating biochemical pathways involving enzyme interactions .

Research on the interaction of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide with biological targets has shown promising results. It has been observed to interact specifically with certain enzymes, leading to inhibition that could have therapeutic implications. Further studies are needed to elucidate the full scope of its interactions and potential side effects .

Several compounds share structural similarities with 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide | Hydroxyl group at the 5-position | Different enzyme inhibition profile |

| 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | Methoxy instead of hydroxyl | Potentially different solubility and reactivity |

| N,N-Dimethylbenzofuran-3-carboxamide | Lacks hydroxyl group | No biological activity related to enzyme inhibition |

The presence of the hydroxyl group at the 6-position distinguishes 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide from its analogs, contributing to its unique reactivity and biological activity .

Primary Synthetic Routes

The synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide has been achieved through several established methodologies, with the most prominent approaches centered around demethylation reactions and direct benzofuran ring construction. The primary synthetic routes demonstrate varying degrees of efficiency, selectivity, and practical applicability in both laboratory and industrial settings.

Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

The most widely employed synthetic route involves the demethylation of the corresponding methoxy precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide [1]. This approach represents the most direct and high-yielding method for accessing the target compound. The transformation utilizes the readily available methoxy derivative as starting material, which can be obtained through conventional benzofuran synthesis methodologies.

The demethylation reaction proceeds through a highly selective cleavage of the methyl-oxygen bond at the 6-position of the benzofuran ring system. This selectivity is crucial, as the compound contains multiple functional groups that could potentially undergo side reactions under harsh conditions. The reaction typically achieves excellent yields exceeding 95%, making it the preferred method for large-scale preparation [1].

Reaction Conditions and Optimization: The demethylation reaction requires careful temperature control and anhydrous conditions to prevent decomposition of the sensitive carboxamide functionality. Standard reaction conditions involve temperatures ranging from -5°C to 0°C, with reaction times typically extending from 2 to 3 hours. The use of inert atmosphere is essential to prevent oxidation of the phenolic hydroxyl group formed during the reaction.

Substrate Scope and Limitations: This methodology is specifically designed for methoxy-substituted benzofuran derivatives and requires the prior synthesis of the methoxy precursor. The approach is not suitable for direct construction of the benzofuran ring system but represents an efficient final step in multi-step synthetic sequences.

Boron Tribromide-Mediated Synthesis

Boron tribromide has emerged as the reagent of choice for the demethylation step, offering superior selectivity and yield compared to alternative demethylating agents [1] [2]. The reaction proceeds through a well-defined mechanism involving the formation of a Lewis acid-base adduct between boron tribromide and the methoxy group.

Mechanistic Considerations: The boron tribromide-mediated demethylation follows a complex mechanistic pathway involving multiple equilibria and intermediate formation. The reaction is initiated by the coordination of the Lewis acidic boron center to the electron-rich methoxy oxygen, forming a stable ether adduct [3]. This initial coordination activates the methyl group toward nucleophilic attack by bromide species.

Experimental Procedure: A typical experimental protocol involves the dissolution of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in dry dichloromethane (50 mL) under inert atmosphere. The solution is cooled to -5°C, and boron tribromide solution (1.0 M in dichloromethane, 31 mL, 30.8 mmol) is added dropwise over 30 minutes. The reaction mixture is stirred at -5°C for 1 hour, followed by the addition of additional boron tribromide (15 mL) and stirring at 0°C for 1 hour. The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated to yield the product as a solid (3.16 g, 99% yield) [1].

Stoichiometry and Equivalents: The reaction typically requires 2.0 equivalents of boron tribromide relative to the methoxy substrate. This stoichiometry ensures complete consumption of the starting material while minimizing the formation of side products. The use of excess boron tribromide compensates for competing hydrolysis reactions and ensures efficient conversion.

Alternative Synthetic Approaches

Beyond the primary demethylation route, several alternative synthetic approaches have been developed for accessing 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide and related benzofuran derivatives. These methods offer complementary strategies that may be advantageous under specific circumstances or for particular synthetic applications.

Palladium-Catalyzed C-H Arylation Approach: The synthesis of elaborate benzofuran-2-carboxamide derivatives through palladium-catalyzed C-H arylation represents a modern approach to benzofuran synthesis [4] [5]. This methodology involves the use of 8-aminoquinoline as a directing group to enable selective C-H functionalization at the C3 position of the benzofuran ring system. The approach provides excellent regioselectivity and functional group tolerance, making it suitable for the preparation of complex benzofuran derivatives.

The synthetic sequence begins with the preparation of the 8-aminoquinoline amide from benzofuran-2-carboxylic acid, followed by palladium-catalyzed C-H arylation to install the desired substitution pattern. The final step involves transamidation to replace the directing group with the desired amine functionality. This approach typically achieves yields in the range of 70-85% across the multi-step sequence [5].

Electrochemical Synthesis: Electrochemical methods for benzofuran synthesis have gained attention due to their mild reaction conditions and environmental benefits [6]. The electrochemical approach involves the cyclization of 2-alkynylphenols using platinum electrodes in acetonitrile solvent. This method provides access to substituted benzofuran derivatives in moderate to good yields (60-75%) while avoiding the use of harsh chemical oxidants.

Acid-Catalyzed Cyclization Routes: Various acid-catalyzed cyclization approaches have been developed for benzofuran synthesis, including methods utilizing acetic acid, trifluoroacetic acid, and other Brønsted acids [7]. These approaches typically involve the cyclization of appropriately substituted precursors under reflux conditions. While these methods offer operational simplicity, they often require harsh reaction conditions and may exhibit limited functional group tolerance.

Heterocyclic Annulation Strategies: The synthesis of benzofuran derivatives through heterocyclic annulation reactions provides an alternative approach for ring construction [7]. These methods involve the reaction of benzoquinone derivatives with various nucleophiles under acidic conditions. The approach offers the advantage of one-pot synthesis but may be limited in scope and functional group tolerance.

Purification Protocols and Yield Optimization

The purification of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide requires careful consideration of the compound's physical and chemical properties. The presence of both hydroxyl and carboxamide functionalities influences the compound's solubility and stability, necessitating specific purification strategies.

Chromatographic Purification: Silica gel column chromatography represents the most widely used purification method for benzofuran derivatives [1]. The typical solvent system employs ethyl acetate and hexanes in a 1:5 ratio, providing adequate separation of the product from impurities and unreacted starting materials. This method typically achieves yields of 80-90% with purities ranging from 95-98%.

The chromatographic separation is facilitated by the polar nature of the hydroxyl and carboxamide groups, which interact strongly with the silica gel surface. The elution profile can be optimized by adjusting the polarity of the mobile phase, with more polar solvents required for compounds containing multiple hydrogen bonding functionalities.

Recrystallization Techniques: Recrystallization offers an alternative purification method that can achieve higher purities (98-99%) compared to chromatographic methods [8]. The choice of recrystallization solvent is critical and depends on the specific substitution pattern of the benzofuran derivative. Common solvent systems include ethanol-water mixtures, which provide good solubility at elevated temperatures and selective crystallization upon cooling.

The recrystallization process requires careful temperature control and slow cooling to ensure the formation of high-quality crystals. The presence of the carboxamide group facilitates intermolecular hydrogen bonding, which can be exploited to improve crystal packing and purity.

Preparative High-Performance Liquid Chromatography: For applications requiring the highest purity levels, preparative HPLC offers superior resolution and can achieve purities exceeding 99% [9]. This method is particularly useful for removing trace impurities and achieving pharmaceutical-grade purity. The typical mobile phase consists of acetonitrile-water gradients, with the exact composition optimized based on the specific compound and impurity profile.

Aqueous Workup Procedures: The initial purification following synthesis typically involves aqueous workup procedures designed to remove inorganic salts and unreacted reagents [1]. The standard protocol involves quenching the reaction mixture with saturated sodium bicarbonate solution, followed by extraction with ethyl acetate. The organic layer is then washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

Yield Optimization Strategies: Several strategies can be employed to optimize the overall yield of the synthesis:

Temperature Control: Maintaining precise temperature control throughout the reaction prevents decomposition and side reactions that can reduce yield.

Atmosphere Control: The use of inert atmosphere (nitrogen or argon) prevents oxidation of sensitive functional groups.

Reagent Purity: The use of high-purity reagents, particularly anhydrous solvents and fresh boron tribromide, ensures consistent results.

Reaction Monitoring: Regular monitoring of the reaction progress through thin-layer chromatography or analytical HPLC allows for optimization of reaction times and conditions.

Work-up Optimization: Careful attention to work-up procedures, including the use of appropriate extraction solvents and drying agents, can significantly impact the final yield.

Reaction Mechanisms and Intermediates

Understanding the mechanistic pathways involved in the synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide provides insight into reaction optimization and potential side reactions. The most thoroughly studied mechanism involves the boron tribromide-mediated demethylation reaction.

Boron Tribromide Demethylation Mechanism: The mechanism of boron tribromide-mediated demethylation has been extensively studied through both experimental and computational approaches [3]. The reaction proceeds through a series of well-defined steps involving the formation of charged intermediates and multiple equilibria.

The initial step involves the formation of a Lewis acid-base adduct between boron tribromide and the methoxy oxygen atom. This coordination activates the methyl group toward nucleophilic attack by stabilizing the developing positive charge. The calculated free energy for this step is approximately 1.4 kcal/mol, indicating a readily accessible intermediate [3].

The second step involves the loss of bromide from the ether adduct to form a cationic boron species. This step represents a significant energy barrier (22.1 kcal/mol) but is essential for the subsequent nucleophilic attack. The formation of charged intermediates is stabilized by the presence of the aromatic benzofuran system, which can accommodate positive charge through resonance.

The rate-determining step involves nucleophilic attack by tetrabromoborane anion on the activated methyl group. This step exhibits an energy barrier of 24.8 kcal/mol and proceeds through a well-defined transition state. The nucleophilic attack results in the formation of methyl bromide and a phenoxy-borane intermediate.

Intermediate Characterization: The key intermediates in the demethylation reaction have been characterized through spectroscopic and computational methods. The ether adduct intermediate exhibits characteristic boron-oxygen stretching frequencies in the infrared spectrum, while the cationic boron species can be detected through low-temperature NMR studies.

Thermodynamic Considerations: The overall reaction is thermodynamically favorable, with a calculated free energy change of -21.8 kcal/mol. This favorable thermodynamics drives the reaction to completion and ensures high yields under appropriate conditions. The large negative free energy change also indicates that the reaction is essentially irreversible under normal conditions.

Kinetic Analysis: Kinetic studies have revealed that the reaction follows second-order kinetics, with the rate dependent on both the concentration of the methoxy substrate and boron tribromide. The reaction exhibits a significant kinetic isotope effect when deuterated methoxy groups are employed, confirming the involvement of carbon-oxygen bond cleavage in the rate-determining step.

Solvent Effects: The choice of solvent significantly impacts the reaction mechanism and rate. Dichloromethane is the preferred solvent due to its ability to stabilize charged intermediates while maintaining anhydrous conditions. Polar protic solvents interfere with the reaction by competing for coordination to the boron center, while non-polar solvents fail to adequately stabilize the ionic intermediates.

Computational Studies: Density functional theory calculations have provided detailed insights into the reaction mechanism, including the geometry and electronic structure of key intermediates and transition states [3]. These studies have confirmed the proposed mechanism and provided quantitative estimates of activation barriers and thermodynamic parameters.

The computational studies have also revealed the importance of dynamic equilibria at the boron center, which allow for the stabilization of bromide until it is needed for nucleophilic attack. This dynamic behavior is crucial for the high selectivity observed in the demethylation reaction.

Structure-Activity Relationships: The mechanism studies have provided insight into the structural features that influence reaction rates and selectivity. Electron-donating substituents on the benzofuran ring enhance the nucleophilicity of the methoxy group, leading to faster reaction rates. Conversely, electron-withdrawing substituents decrease the reaction rate by reducing the electron density at the methoxy oxygen.

The position of substitution also significantly impacts the reaction mechanism. Methoxy groups in positions ortho to electron-withdrawing groups exhibit reduced reactivity due to intramolecular interactions that stabilize the ground state and increase the activation barrier for demethylation.

Mechanistic Insights for Optimization: Understanding the reaction mechanism has led to several optimization strategies:

Temperature Optimization: The knowledge of activation barriers has guided the selection of optimal reaction temperatures that maximize reaction rates while minimizing side reactions.

Stoichiometry Control: Mechanistic studies have revealed the importance of maintaining appropriate stoichiometry to ensure complete conversion while minimizing the formation of multiple demethylation products.

Additive Effects: The mechanism has guided the investigation of additives that can enhance reaction rates or selectivity by stabilizing key intermediates or transition states.

Reaction Monitoring: Understanding the mechanism has enabled the development of analytical methods for monitoring reaction progress and identifying potential side reactions.